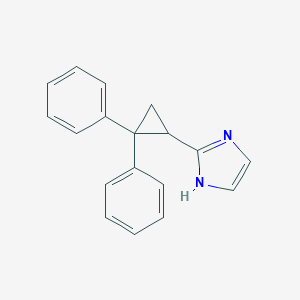

2-(2,2-Diphenylcyclopropyl)-1H-imidazole

概要

説明

2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a chemical compound known for its unique structure and diverse applications. It features a cyclopropyl ring substituted with two phenyl groups and an imidazole ring, making it a compound of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole typically involves the cyclopropanation of diphenylacetylene followed by the formation of the imidazole ring. One common method includes the reaction of diphenylacetylene with diazomethane to form the cyclopropyl intermediate, which is then reacted with imidazole under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

化学反応の分析

Types of Reactions: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of cyclopropyl derivatives.

Substitution: Halogenated imidazole derivatives.

科学的研究の応用

Antiarrhythmic Properties

Cibenzoline has been classified as a Class IA antiarrhythmic drug. It is primarily used to manage cardiac arrhythmias by modulating sodium channels in cardiac myocytes. The mechanism involves the restriction of fast inward sodium currents, which helps restore normal heart rhythm. Studies have shown that cibenzoline effectively inhibits the activity of gastric H,K-ATPase, which is crucial for maintaining electrolyte balance and pH in the gastric system .

Ion Channel Interaction

Cibenzoline has been found to block ATP-sensitive potassium (K) channels in excised membranes from heart and pancreatic β-cells. This blockade can lead to increased insulin secretion and has implications for treating conditions like hypoglycemia . The concentration-dependent inhibition of K channels suggests potential therapeutic uses in diabetes management .

Inhibition of Ion Channels

Research indicates that cibenzoline inhibits H,K-ATPase activity in a concentration-dependent manner, with an IC value around 201 μM. This inhibition is significant as it affects gastric acid secretion, which could be beneficial in treating acid-related disorders .

Molecular Interactions

The presence of the imidazole ring in cibenzoline contributes to its amphoteric nature, allowing it to interact with various functional groups and ions. These interactions enhance its pharmacological profile and expand its potential applications beyond cardiology .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane dynamics and signaling pathways .

類似化合物との比較

Cibenzoline: A compound with a similar cyclopropyl-imidazole structure, used as an antiarrhythmic agent.

Pituxate: Another gem-diphenyl cyclopropanyl drug with pharmacological applications.

Uniqueness: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole stands out due to its versatile reactivity and broad range of applications. Its unique structure allows for diverse chemical modifications, making it a valuable compound in both research and industrial settings.

生物活性

2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a compound that belongs to the imidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 260.33 g/mol

- Structure : The compound features a cyclopropyl group attached to an imidazole ring, which contributes to its unique chemical properties.

Anticancer Activity

Research has shown that imidazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The introduction of specific substituents on the imidazole ring has been associated with enhanced antiproliferative effects, particularly against breast cancer and non-small cell lung carcinoma. Structure-activity relationship studies have been crucial in optimizing these compounds for better efficacy and selectivity.

Antimicrobial Activity

Imidazole derivatives have demonstrated antimicrobial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups on the imidazole ring is essential for achieving significant antibacterial activity. A comparative study revealed varying zones of inhibition for different derivatives against bacterial strains such as E. coli and B. subtilis, indicating the potential of these compounds in treating infections .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin | 28 |

Antiarrhythmic Properties

Cibenzoline, a derivative of this compound, has been clinically used as a Class I antiarrhythmic agent. It inhibits ATP-sensitive K channels and gastric H,K-ATPase activity in vitro, demonstrating its potential in managing arrhythmias. The compound's mechanism involves blocking fast inward Na currents and inhibiting Ca channels in myocytes .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, leading to bacteriostatic and bactericidal effects.

- Receptor Modulation : Certain analogs have shown high selectivity for cannabinoid receptors (CB2), which are associated with anti-inflammatory and analgesic effects without psychoactive side effects.

Case Studies

- Cibenzoline in Canine Models : In a study involving dogs, cibenzoline was administered to evaluate its antiarrhythmic effects. Results indicated a decrease in ventricular premature depolarizations without significant inhibition of induced arrhythmias in rats .

- Antimicrobial Efficacy : Jain et al. synthesized various derivatives and evaluated their antimicrobial activities against S. aureus, E. coli, and B. subtilis. Some compounds exhibited promising antibacterial potential compared to standard antibiotics .

特性

IUPAC Name |

2-(2,2-diphenylcyclopropyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-12,16H,13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXISQVIBOZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901006171 | |

| Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85589-36-2 | |

| Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-DIPHENYLCYCLOPROPYL)-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWS2KJ794X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the metabolic pathways of cibenzoline in dogs?

A: Research indicates that cibenzoline undergoes several metabolic transformations in dogs. One major pathway involves the formation of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, identified as the 4,5-dehydro metabolite of cibenzoline []. Additionally, cibenzoline is metabolized to p-hydroxycibenzoline, found in both its original and rearranged forms in urine []. Interestingly, a small amount of p-hydroxybenzophenone was also detected in one dog's urine, suggesting further metabolic breakdown [].

Q2: What is the significance of the stereochemistry of cibenzoline in its metabolism?

A: Analysis of excreted cibenzoline in dog urine revealed slight optical activity, indicating a preference for the S-(-)-enantiomer []. This observation suggests that the metabolism of cibenzoline in dogs may be stereoselective, with a potential for differing pharmacological activities between the enantiomers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。